molecular formula C6H4ClN3 B1584376 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-74-1

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1584376
CAS RN: 4922-74-1
M. Wt: 153.57 g/mol
InChI Key: NTMZRYSIBSLHLD-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound . It is part of the triazolopyridine class, which can refer to a class of antidepressant drugs whose chemical structure includes a triazolopyridine-derived ring system .


Synthesis Analysis

The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves aromatic nucleophilic substitution . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . An efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .


Molecular Structure Analysis

The molecular structure of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine was optimized for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazole compounds, including 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid with a molecular weight of 153.57 . Its InChI Code is 1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10 (5)6/h1-4H and its InChI key is NTMZRYSIBSLHLD-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : Triazolo[4,3-a]pyrazine derivatives, which can be synthesized from 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine, have been found to have significant antibacterial activity . They were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The antibacterial activity was evaluated using the microbroth dilution method .
  • Results : Some of the synthesized compounds showed moderate to good antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : The triazolopyridine ring, which is present in [1,2,4]triazolo[4,3-a]pyridines, has been shown to have antifungal activity .

Neuroprotective Activity

  • Scientific Field : Neurology and Pharmaceutical Chemistry .
  • Application Summary : [1,2,4]Triazolo[4,3-a]pyridines have been shown to have neuroprotective activity .

Antidiabetic Activity

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a derivative of “3-Chloro-[1,2,4]triazolo[4,3-a]pyridine”, is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Antiplatelet Aggregation Activity

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : Triazolo[4,3-a]pyrazine derivatives have been found to have antiplatelet aggregation activity .

Anticonvulsant Properties

  • Scientific Field : Neurology and Pharmaceutical Chemistry .
  • Application Summary : Triazolo[4,3-a]pyrazine derivatives have been shown to have anticonvulsant properties .

Antimicrobial Activity

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : Triazolo[4,3-a]pyrazine derivatives have a wide range of biological activities, including antimicrobial activity .

Antimalarial Activity

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial activity .

Antitubercular Properties

  • Scientific Field : Medical and Pharmaceutical Chemistry .
  • Application Summary : Triazolo[4,3-a]pyrazine derivatives have been shown to have antitubercular properties .

Safety And Hazards

The compound has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine could involve its potential as an anticancer agent targeting VEGFR-2 kinase . Further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents is also suggested .

properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZRYSIBSLHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290400
Record name 3-chloro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

4922-74-1
Record name 4922-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MLJ Doornbos, JM Cid, J Haubrich… - Journal of medicinal …, 2017 - ACS Publications
We report the synthesis and biological evaluation of a series of 7-aryl-1,2,4-triazolo[4,3-a]pyridines with mGlu 2 positive allosteric modulator (PAM) activity and affinity. Besides …
Number of citations: 37 pubs.acs.org
JW Beatty, EA Lindsey, R Thomas-Tran… - Journal of medicinal …, 2020 - ACS Publications
CD73 is an extracellular mediator of purinergic signaling. When upregulated in the tumor microenvironment, CD73 has been implicated in the inhibition of immune function through …
Number of citations: 40 pubs.acs.org

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